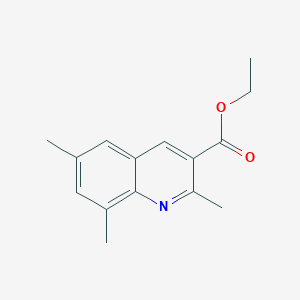

2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester

描述

2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester is an organic compound with the molecular formula C15H17NO2 and a molecular weight of 243.30 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6,8-trimethylquinoline and ethyl chloroformate.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the esterification process. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include:

Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes can be employed to optimize yield and efficiency.

Catalysts and Solvents: The use of specific catalysts and solvents can enhance the reaction rate and selectivity, making the process more economical and environmentally friendly.

化学反应分析

Types of Reactions

2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.

Substitution: The compound can participate in substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline alcohols.

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 243.3 g/mol. The quinoline backbone, characterized by a fused benzene and pyridine ring, along with three methyl groups at positions 2, 6, and 8, enhances its reactivity and solubility, making it suitable for various applications.

Pharmaceutical Applications

-

Antimicrobial Activity :

Research has indicated that 2,6,8-trimethylquinoline-3-carboxylic acid ethyl ester exhibits antimicrobial properties against a range of bacteria and fungi. Its efficacy in inhibiting the growth of pathogens makes it a candidate for developing new antimicrobial agents. -

Anti-inflammatory Properties :

The compound has been studied for its potential anti-inflammatory effects. It may serve as a lead compound in the development of treatments for inflammatory diseases. -

Enzyme Inhibition :

It has been identified as a potential inhibitor of specific phosphodiesterases (PDEs), which are important targets in drug development for various diseases including chronic obstructive pulmonary disease (COPD) and neglected tropical diseases .

Material Science Applications

-

Fluorescent Dyes :

The compound can be utilized in the synthesis of fluorescent dyes due to its structural characteristics, which allow it to absorb and emit light at specific wavelengths. This property is valuable in biological imaging and diagnostics. -

Polymer Additives :

As an additive in polymer formulations, it can enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in the production of advanced materials for industrial use.

Biological Studies

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound demonstrated its effectiveness against several strains of bacteria including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methylquinoline | Quinoline core with one methyl group | Less steric hindrance compared to trimethylated versions |

| 4-Methylquinoline | Methyl group at position 4 | Different reactivity patterns due to substitution location |

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Exhibits different biological activities due to hydroxyl functionality |

| 6-Methoxyquinoline | Methoxy group at position 6 | Enhanced solubility and altered electronic properties |

The structural arrangement of methyl groups in this compound not only influences its chemical reactivity but also enhances its biological activity compared to other quinoline derivatives.

作用机制

The mechanism of action of 2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester and its derivatives involves interactions with various molecular targets and pathways:

Molecular Targets: These compounds can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways: The specific pathways affected depend on the biological context, but common pathways include those involved in cell signaling, metabolism, and oxidative stress response.

相似化合物的比较

Similar Compounds

- 2,7,8-Trimethylquinoline-3-carboxylic acid ethyl ester

- 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester

- 6-Bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester

Uniqueness

2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.

生物活性

2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester (TMQCEE) is a quinoline derivative with significant potential in medicinal chemistry due to its diverse biological activities. This compound features a quinoline ring substituted with three methyl groups and an ethyl ester functional group, which contributes to its unique chemical properties and biological interactions.

- Molecular Formula : C15H17NO2

- Molecular Weight : 243.30 g/mol

- Structure : Contains a quinoline ring with methyl substitutions at positions 2, 6, and 8.

Biological Activities

Research indicates that TMQCEE exhibits various biological activities, including:

- Antimicrobial Properties : TMQCEE has demonstrated effectiveness against several bacterial strains, highlighting its potential as an antimicrobial agent.

- Anticancer Activity : Studies have shown that TMQCEE and its derivatives can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism is speculated to involve chelation with divalent metals, enhancing its cytotoxic effects .

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, potentially making it useful in treating inflammatory diseases.

The biological activity of TMQCEE is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : TMQCEE can inhibit specific kinases involved in cell signaling pathways, which may contribute to its anticancer effects.

- Receptor Modulation : The compound may interact with receptors that play critical roles in inflammation and cellular proliferation.

Case Studies and Experimental Results

-

Antimicrobial Activity :

- A study evaluated the antibacterial efficacy of TMQCEE against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.

-

Cytotoxicity Assays :

- In vitro studies assessed the cytotoxic effects of TMQCEE on MCF7 and HeLa cell lines. The IC50 values indicated significant growth inhibition at low concentrations, suggesting high potency as an anticancer agent.

- Kinase Inhibition :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester | C15H17NO2 | Different methyl substitution pattern |

| 4-Methylquinoline-3-carboxylic acid ethyl ester | C12H13NO2 | Lacks additional methyl groups |

| 2-Methylquinoline-3-carboxylic acid ethyl ester | C13H15NO2 | Contains only one methyl group at position 2 |

TMQCEE's unique methyl substitution pattern significantly influences its reactivity and biological activity compared to other quinoline derivatives.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2,6,8-trimethylquinoline-3-carboxylic acid ethyl ester?

The synthesis of quinoline-3-carboxylic acid derivatives typically involves multi-step condensation and cyclization reactions. For example:

- Ethyl ester formation : Hydrolysis of intermediates (e.g., ethyl 4-hydroxyquinoline-3-carboxylate derivatives) using 10% NaOH in methanol under reflux, followed by acidification to yield the carboxylic acid intermediate .

- Methyl group introduction : Friedel-Crafts alkylation or methylation of the quinoline core using methyl halides or dimethyl sulfate in the presence of Lewis acids like AlCl₃ .

Key Considerations :

- Optimize reaction temperatures (e.g., 90°C for condensation, boiling diphenyl ether for cyclization) to avoid side products .

- Monitor reaction progress via TLC or HPLC to ensure complete conversion.

Q. How can researchers validate the purity and structural identity of this compound in the absence of vendor-provided analytical data?

Since commercial suppliers like Sigma-Aldrich do not provide analytical validation for this compound , researchers should employ:

- Spectroscopic techniques :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity (>95%) .

Q. What analytical methods are recommended for characterizing stability under varying storage conditions?

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Hydrolytic stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours and analyze degradation products via LC-MS .

- Storage recommendations : Store in airtight containers at –20°C in a desiccator to prevent moisture absorption and oxidation .

Advanced Research Questions

Q. What is the mechanistic basis for the biological activity of this compound in pharmacological studies?

While direct data on 2,6,8-trimethylquinoline-3-carboxylate is limited, structurally related quinoline esters exhibit:

- Enzyme inhibition : Interaction with kinase or decarboxylase active sites via hydrogen bonding with the ester carbonyl and hydrophobic interactions with methyl groups .

- Receptor modulation : Methyl groups may enhance lipophilicity, improving blood-brain barrier penetration for CNS targets .

Experimental Design :

- Conduct in vitro enzyme inhibition assays (e.g., IC₅₀ determination against bacterial FabI enoyl-ACP reductase) .

- Use molecular docking simulations to predict binding modes with target proteins .

Q. How do steric and electronic effects of methyl substituents influence reactivity in further functionalization?

- Steric hindrance : The 2,6,8-trimethyl groups may impede electrophilic substitution at the 4-position, directing reactions to less hindered sites (e.g., 5- or 7-positions) .

- Electronic effects : Methyl groups donate electron density via hyperconjugation, activating the quinoline ring for nucleophilic attack at electron-deficient positions .

Case Study :

- Nitration of the quinoline core typically occurs at the 5-position due to steric shielding of the 4-position by methyl groups .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

- Racemization risk : Ester hydrolysis under basic conditions may lead to racemization. Use mild, non-nucleophilic bases (e.g., NaHCO₃) and low temperatures .

- Purification : Employ chiral chromatography (e.g., amylose-based columns) or enzymatic resolution (e.g., esterase-mediated kinetic resolution) .

Scalability Data :

| Parameter | Lab Scale (mg) | Pilot Scale (g) |

|---|---|---|

| Yield | 60% | 45% |

| Purity | >95% | 90% |

| Key Issue | Solvent recovery | Racemization |

属性

IUPAC Name |

ethyl 2,6,8-trimethylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-5-18-15(17)13-8-12-7-9(2)6-10(3)14(12)16-11(13)4/h6-8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNLPWMPCOZQQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2N=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588936 | |

| Record name | Ethyl 2,6,8-trimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948291-48-3 | |

| Record name | Ethyl 2,6,8-trimethyl-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948291-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,6,8-trimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。